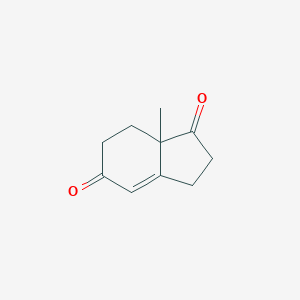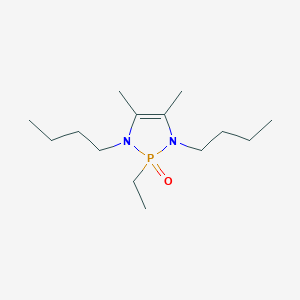
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-, also known as DBDP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDP is a phosphorus-containing compound that has a unique structure, making it an attractive target for synthetic chemists and researchers interested in its potential biological activities.
Mechanism Of Action
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has also been shown to interact with the GABA-A receptor, a receptor involved in the regulation of neuronal activity.
Biochemical And Physiological Effects
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase activity, activate the GABA-A receptor, and induce apoptosis in cancer cells. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has several advantages for use in lab experiments, including its unique structure, potential biological activities, and ease of synthesis. However, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- also has limitations, including its potential toxicity and limited availability.
Future Directions
There are several future directions for research on 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-, including its potential as a drug candidate for the treatment of various diseases, its use as a catalyst for various reactions, and its potential as a building block for the synthesis of novel materials. Further research is needed to fully understand the mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- and its potential applications in various fields.
Synthesis Methods
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- can be synthesized through a variety of methods, including the reaction of 1,3-dibutyl-2,3-dimethylimidazolidine with chlorophosphine, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethylpyrrolidine with chlorophosphine, followed by oxidation with hydrogen peroxide. These methods have been optimized to produce high yields of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- with high purity.
Scientific Research Applications
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. In catalysis, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to be an effective catalyst for various reactions, including the hydrolysis of esters and the oxidation of alcohols. In material science, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been used as a building block for the synthesis of novel polymers and materials. In medicinal chemistry, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been investigated for its potential as a drug candidate, due to its unique structure and potential biological activities.
properties
CAS RN |
104728-29-2 |
|---|---|
Product Name |
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- |
Molecular Formula |
C14H29N2OP |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3,2λ5-diazaphosphole 2-oxide |
InChI |
InChI=1S/C14H29N2OP/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)18(15,17)8-3/h6-12H2,1-5H3 |
InChI Key |
XFRDMMKKZHCHBF-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1(=O)CC)CCCC)C)C |
Canonical SMILES |
CCCCN1C(=C(N(P1(=O)CC)CCCC)C)C |
Other CAS RN |
104728-29-2 |
synonyms |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3-diaza-2$l^{5}-phosphacyclopent-4- ene 2-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



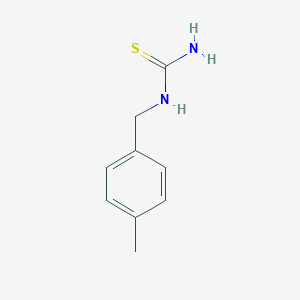
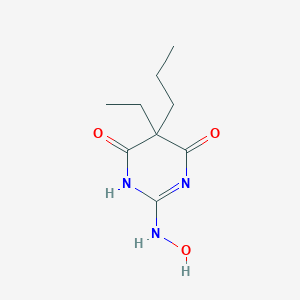
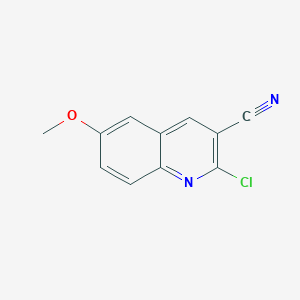
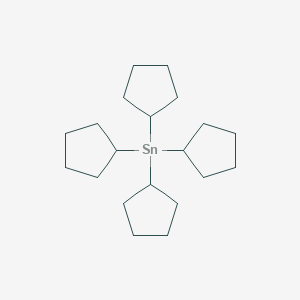
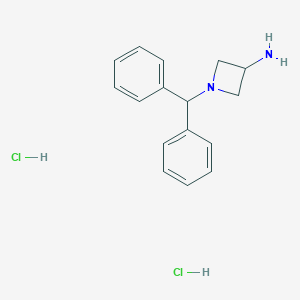
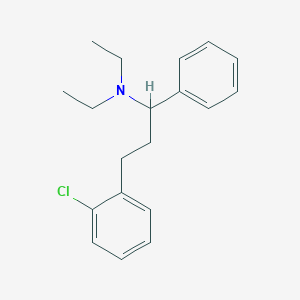
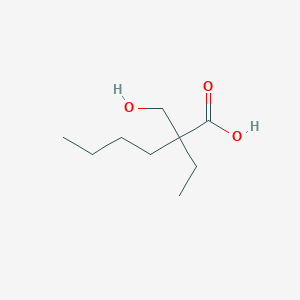
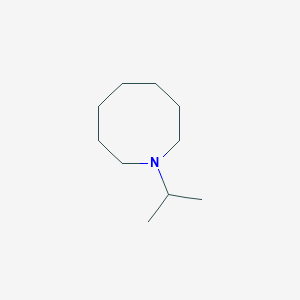
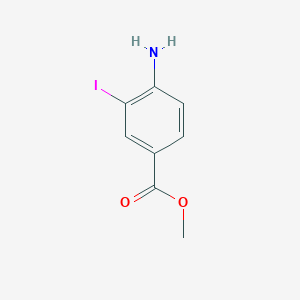
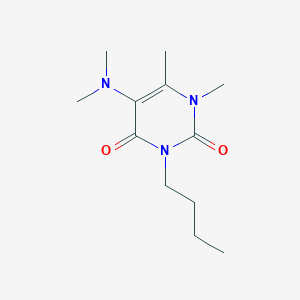
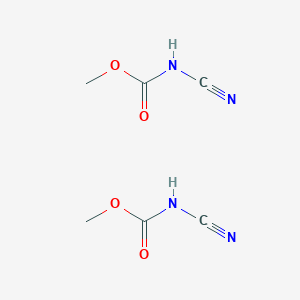
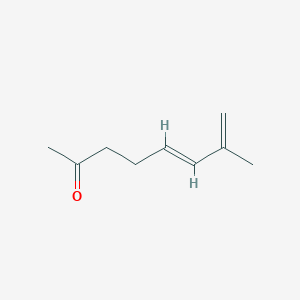
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
